5-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Electrophilic Substitution Reactions : Research has demonstrated methods for preparing N-(quinolin-6-yl)furan-2-carboxamide and related compounds through coupling and electrophilic substitution reactions. These processes are crucial for synthesizing a variety of derivatives, highlighting the compound's versatility in organic synthesis (El’chaninov & Aleksandrov, 2017).
Remote Sulfonylation : A study on the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling presents an efficient method for introducing sulfonyl groups. This reaction is environmentally friendly and produces derivatives with potential pharmacological applications (Xia et al., 2016).
Palladium-catalyzed Cyclization : The palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide offers a novel pathway to synthesize furo[3,2-c]quinolin-4(5H)-ones, indicating the utility of similar compounds in complex organic synthesis (Lindahl et al., 2006).
Medicinal Chemistry Applications
Antiprotozoal Agents : Certain derivatives have shown promise as antiprotozoal agents, demonstrating the potential for these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Antimicrobial and Antimalarial Agents : Synthesis of new quinoline-based derivatives, including bromo and chloro substituted compounds, has been reported with significant antimicrobial and antimalarial activities, underscoring the therapeutic potential of these molecules (Parthasaradhi et al., 2015).
Properties
IUPAC Name |
5-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-23(20,21)18-8-2-3-10-9-11(4-5-12(10)18)17-15(19)13-6-7-14(16)22-13/h4-7,9H,2-3,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUSTTGSAJZBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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